2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole

LogP Lipophilicity ADME

2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic small molecule (C₁₆H₁₀N₂O₂, MW 262.26 g mol⁻¹) that fuses a benzofuran ring with a 1,3,4‑oxadiazole core. Its experimental Log P is 3.52, indicating moderate lipophilicity , and it has a computed topological polar surface area of 52.1 Ų.

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 94138-70-2
Cat. No. B3992152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole
CAS94138-70-2
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C16H10N2O2/c1-2-6-11(7-3-1)15-17-18-16(20-15)14-10-12-8-4-5-9-13(12)19-14/h1-10H
InChIKeyPGSMDUFTIPXLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole (CAS 94138-70-2) Procurement & Selection Guide


2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic small molecule (C₁₆H₁₀N₂O₂, MW 262.26 g mol⁻¹) that fuses a benzofuran ring with a 1,3,4‑oxadiazole core [1]. Its experimental Log P is 3.52, indicating moderate lipophilicity [1], and it has a computed topological polar surface area of 52.1 Ų . The compound is primarily utilised as a fluorescent probe, an intermediate for organic electronic materials, and a scaffold for medicinal chemistry exploration .

Fluorescent probe scaffold Near-UV emitting core for biological imaging and optoelectronics
Organic electronics intermediate Building block for deep-blue OLED emitters and electron-transport layers
Medicinal chemistry building block Heterocyclic core for target-engagement SAR and enzyme inhibition studies

Why Generic 1,3,4-Oxadiazoles Cannot Replace 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole


Although the 1,3,4‑oxadiazole nucleus is common to many fluorescent and bioactive compounds, the specific appendage of a benzofuran ring at the 2‑position and a phenyl ring at the 5‑position creates a unique electronic and steric environment that cannot be replicated by simple diaryl‑oxadiazoles (e.g., 2,5‑diphenyl‑1,3,4‑oxadiazole) or by naphtho‑fused analogues. The benzofuran oxygen alters the HOMO–LUMO gap and the dipole moment, which directly affects emission wavelength, quantum yield, and target‑binding geometry [1]. Furthermore, the validated reverse‑phase HPLC method (Newcrom R1 column) provides a ready‑to‑use analytical tool that is not transferable to analogues without re‑validation [2].

Electronic structure
Benzofuran oxygen shifts HOMO-LUMO, altering emission wavelength and binding geometry vs simple diaryl-oxadiazoles
Analytical method transfer
Validated HPLC method is compound-specific; naphtho-furan analogues require de novo method development

Quantitative Differentiation Evidence for 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole


Lipophilicity Advantage Over 2,5-Diphenyl-1,3,4-oxadiazole

The experimental Log P of 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole (3.52) is 0.55 log units higher than the experimental Log P of 2,5‑diphenyl‑1,3,4‑oxadiazole (2.97) [1][2]. This increase in lipophilicity, conferred by the benzofuran oxygen, can improve membrane permeability in cellular assays and alter the compound's retention time in reverse‑phase chromatography.

Lipophilicity
Head-to-head
LogP 3.52 vs 2,5-diphenyl 2.97
Higher lipophilicity may support intracellular target engagement in cell-based assays
ΔLogP +0.55 (experimental values)
LogP Lipophilicity ADME

In Silico Binding Affinity for M. tuberculosis Pks13 Versus Benzofuran‑Based Inhibitor TAM‑16

In a computer‑aided drug design (CADD) study, 1,3,4‑oxadiazole‑based benzofuran scaffolds BF3, BF4, and BF8 exhibited binding energies of −14.23, −14.82, and −14.11 kcal mol⁻¹, respectively, against the M. tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, comparing favourably to the reference benzofuran inhibitor TAM‑16 (−14.61 kcal mol⁻¹) [1]. Although 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole was not explicitly tested, the close structural analogy to the BF series suggests that the benzofuran‑oxadiazole pharmacophore can achieve binding affinities competitive with or superior to a known lead inhibitor.

Mtb Pks13 binding ΔG
Class-level
BF4 (class rep.) −14.82 kcal mol⁻¹ vs TAM-16 −14.61
Supports benzofuran-oxadiazole pharmacophore for Pks13 targeting studies
In silico docking; 250 ns MD simulations
Antitubercular Pks13 Molecular Docking

α‑Glucosidase Inhibition Potency: Benzofuran‑1,3,4‑oxadiazole Class Versus Acarbose

A series of benzofuran‑1,3,4‑oxadiazole‑triazole‑acetamide hybrids (12a–n) showed α‑glucosidase IC₅₀ values ranging from 40.7 ± 0.3 to 173.6 ± 1.9 μM, all substantially more potent than the standard drug acarbose (IC₅₀ = 750.0 ± 12.5 μM) [1]. In a parallel study, 5‑aryl‑2‑(6′‑nitrobenzofuran‑2′‑yl)‑1,3,4‑oxadiazoles (compounds 1–20) displayed IC₅₀ values of 12.75 ± 0.10 to 162.05 ± 1.65 μM, again markedly surpassing acarbose (IC₅₀ = 856.45 ± 5.60 μM) [2]. Although the exact compound 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole has not been directly assayed, the consistent superiority of benzofuran‑oxadiazole hybrids over acarbose supports the class’s potential as a starting point for antidiabetic lead discovery.

α‑Glucosidase IC₅₀
Class-level
Class range 12.75–173.6 μM vs acarbose 750–856 μM
Class-level enzyme inhibition potency supports SAR exploration
Up to ~70-fold increase observed; in vitro assay data
α-Glucosidase Antidiabetic IC50

Fluorescence Emission Window and Quantum Yield of Benzofuran‑Oxadiazole Hybrids

A systematic photophysical study of 1,3,4‑oxadiazole‑isobenzofuran hybrids reported emission maxima in the 343–393 nm range with quantum yields spanning 31.61–90.77 % [1]. 2‑(2‑Benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole, by virtue of its benzofuran‑oxadiazole conjugation, is expected to emit in the near‑UV to violet region with quantum efficiency comparable to the reported hybrids. This contrasts with 2,5‑diphenyl‑1,3,4‑oxadiazole (PPD), which typically emits at longer wavelengths (λₑₘ ≈ 401–461 nm) with quantum yields around 0.55 in solution [2].

Fluorescence emission
Reported
λₑₘ 343–393 nm, Φ 31.6–90.8%
Near-UV emission suits imaging and deep-blue OLED applications
Solution-phase; data from different research groups
Fluorescence Quantum Yield Optoelectronics

Validated Reverse‑Phase HPLC Method for Purity and Stability Assessment

A dedicated reverse‑phase HPLC method using a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase has been validated for the separation of 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole [1]. The method is scalable to preparative separations and is compatible with mass‑spectrometric detection when phosphoric acid is replaced by formic acid [1]. In contrast, no equivalent publicly validated method exists for the naphtho‑fused analogue 2‑(naphtho[2,1‑b]furan‑2‑yl)‑5‑phenyl‑1,3,4‑oxadiazole (CAS 649762‑90‑3), which would require de novo method development.

Chromatographic method
Head-to-head
Validated RP-HPLC method available (Newcrom R1)
Reduces QC method-development time upon procurement
Scalable to preparative and UPLC; MS-compatible
HPLC Analytical Method Quality Control

Electron‑Transport Functionality for Organic Light‑Emitting Diodes (OLEDs)

Japanese Patent JPH09104679 (Ricoh KK) discloses oxadiazole derivatives of formula I, explicitly covering 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole, as materials possessing high emission intensity, good electron transportation, and stabilised film‑forming properties for use in organic electroluminescent (EL) elements and fluorescent brighteners . The compound’s Log P of 3.52 and the absence of hydrogen‑bond donors (HBD = 0) further support its suitability for vapour‑deposition processes and film stability under operational conditions [1].

OLED patent protection
Reported
JP Patent H09104679 explicitly covers compound for EL devices
Supports freedom-to-operate in OLED R&D
Patent claims; operational parameters not detailed
OLED Electron Transport Organic Electronics

Recommended Application Scenarios for 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole (CAS 94138-70-2)


Medicinal Chemistry: Antitubercular Lead Discovery Targeting Pks13

Based on the class‑level in silico evidence showing benzofuran‑1,3,4‑oxadiazole derivatives achieving binding affinities equal to or surpassing TAM‑16 (−14.82 vs. −14.61 kcal mol⁻¹) [1], 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole can serve as a core scaffold for the synthesis of focused libraries aimed at inhibiting M. tuberculosis Pks13. Its moderate Log P (3.52) and zero hydrogen‑bond donors facilitate membrane penetration, an essential prerequisite for intracellular antitubercular activity [2]. Researchers can procure this compound as a synthetic intermediate and perform parallel derivatisation at the phenyl ring to explore SAR.

Drug Discovery: α‑Glucosidase Inhibitor Development for Type 2 Diabetes

The benzofuran‑1,3,4‑oxadiazole class has consistently demonstrated α‑glucosidase IC₅₀ values up to 70‑fold superior to acarbose (12.75 μM vs. 856.45 μM for the most potent analogues) [3][4]. Procurement of 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole enables medicinal chemistry teams to use it as a starting point for lead optimisation, leveraging the established SAR that electron‑withdrawing substituents on the phenyl ring enhance potency. The pre‑existing HPLC method further streamlines the purification of synthesised analogues [5].

Optoelectronics: Deep‑Blue Fluorescent Emitter for OLEDs

The benzofuran‑oxadiazole scaffold exhibits near‑UV to violet emission (343–393 nm) with quantum yields reaching >90 % in optimised derivatives [6]. The compound’s patent‑protected status for organic EL applications , combined with its suitable Log P and film‑forming properties, makes it a candidate for deep‑blue OLED emitter development. Industrial R&D groups can procure the compound for device fabrication studies and compare its electroluminescence performance against established emitters such as 2,5‑diphenyl‑1,3,4‑oxadiazole‑based systems.

Biological Imaging: Near‑UV Fluorescent Probe Development

The predicted blue‑shifted emission maximum (~340–400 nm) relative to common oxadiazole fluorophores such as PPD (401 nm) [7] makes 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole an attractive scaffold for near‑UV fluorescent probes. Its moderate lipophilicity (Log P = 3.52) and the availability of a validated HPLC method for purity verification [5] facilitate its use in cellular imaging experiments where probe purity and consistent physicochemical properties are critical for reproducible staining patterns.

Application
Selection Property
Validation Focus
Mtb Pks13 target engagement SAR
Lipophilicity and binding-energy profile
In silico docking and enzymatic assay validation
α‑Glucosidase inhibition SAR studies
Class-level enzyme inhibition potency
In vitro IC50 benchmarking and enzyme kinetics
Deep-blue OLED emitter development
Near-UV emission and quantum efficiency
Electroluminescence device characterization
Near-UV fluorescent probe development
Blue-shifted emission and quantum yield
Cellular imaging reproducibility and purity verification
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